molecular formula C11H8BrNO3 B1417141 Methyl 2-bromo-3-cyano-5-formylphenylacetate CAS No. 1805486-93-4

Methyl 2-bromo-3-cyano-5-formylphenylacetate

Cat. No.: B1417141
CAS No.: 1805486-93-4
M. Wt: 282.09 g/mol
InChI Key: GLHMLDCQKWUROV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-5-formylphenylacetate is a chemical compound with the molecular formula C11H8BrNO3. It is an ester derivative that contains a bromine atom, a cyano group, and a formyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-5-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-formylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed

    Oxidation: 2-bromo-3-cyano-5-formylbenzoic acid.

    Reduction: 2-bromo-3-amino-5-formylphenylacetate.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-formylphenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-5-formylphenylacetate involves its interaction with molecular targets through its functional groups. The bromine atom, cyano group, and formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-cyano-4-formylphenylacetate
  • Methyl 2-bromo-3-cyano-5-methylphenylacetate
  • Methyl 2-bromo-3-cyano-5-nitrophenylacetate

Uniqueness

Methyl 2-bromo-3-cyano-5-formylphenylacetate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a bromine atom, cyano group, and formyl group on the phenyl ring provides distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

methyl 2-(2-bromo-3-cyano-5-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-10(15)4-8-2-7(6-14)3-9(5-13)11(8)12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHMLDCQKWUROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-3-cyano-5-formylphenylacetate
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